2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
The compound “2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide” is a bioactive aromatic compound containing an indole nucleus . Indole derivatives have been found in many important synthetic drug molecules and have shown clinical and biological applications . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Scientific Research Applications
Antimicrobial Applications
Synthesis and Antimicrobial Activity
- Heterocyclic compounds incorporating sulfamoyl and thiazole moieties have been synthesized for use as antimicrobial agents. These compounds, through diverse synthetic routes, have shown promising antibacterial and antifungal activities (Darwish et al., 2014). Similarly, the target compound's structural features suggest potential for antimicrobial efficacy.
Chemical Synthesis for Biological Activity
- New thiazolidin-4-one derivatives synthesized to explore antimicrobial activity demonstrated the significance of thiazole and sulfanyl groups in contributing to microbial inhibition (Baviskar et al., 2013). The presence of these functional groups in the compound of interest indicates a probable antimicrobial application.
Pharmacological Applications
Glutaminase Inhibition
- A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, aiming at identifying potent glutaminase inhibitors, revealed the importance of structural modifications for enhanced drug-like properties and solubility. Some analogs showed significant in vitro and in vivo anticancer activities (Shukla et al., 2012). This underscores the potential of sulfanyl and acetamide groups in developing pharmacological agents targeting metabolic pathways.
Synthesis for Anticonvulsant Agents
- Heterocyclic compounds containing sulfonamide thiazole moiety were synthesized and evaluated for anticonvulsant activity. A subset of these compounds offered protection against convulsions, highlighting the therapeutic potential of thiazole derivatives in neurological disorders (Farag et al., 2012).
Future Directions
Properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3OS2/c21-15-7-5-14(6-8-15)11-24-12-18(16-3-1-2-4-17(16)24)27-13-19(25)23-20-22-9-10-26-20/h1-10,12H,11,13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWHVGVEAAISHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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